

# Synthesis of Gemifloxacin intermediate from Ethyl 4,6-dichloro-5-fluoronicotinate

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## Compound of Interest

Compound Name: Ethyl 4,6-dichloro-5-fluoronicotinate

Cat. No.: B176817

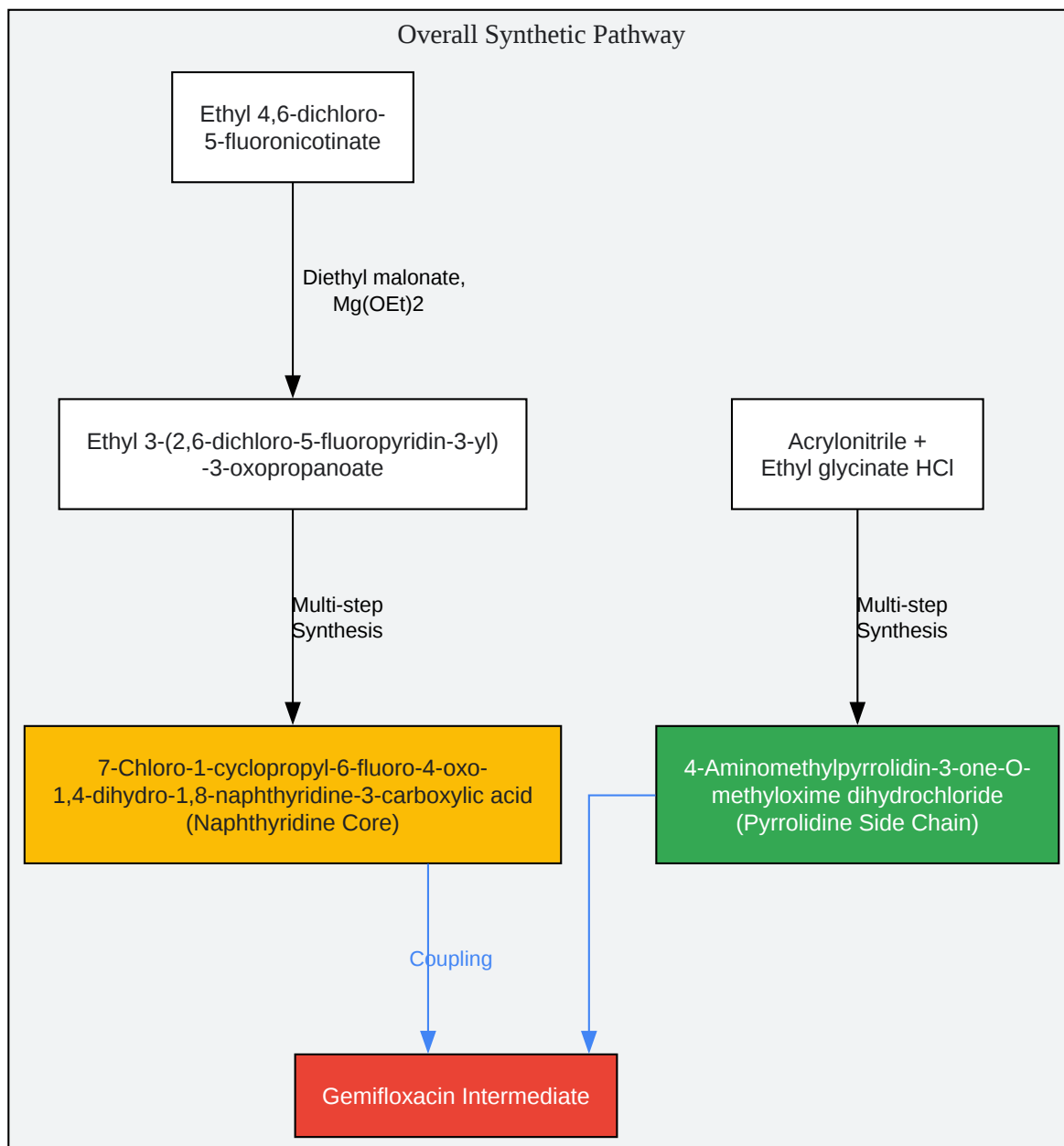
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## Application Notes and Protocols for the Synthesis of a Gemifloxacin Intermediate

Introduction: Gemifloxacin is a broad-spectrum fluoroquinolone antibacterial agent used to treat a variety of respiratory infections.[1][2] Its synthesis involves the coupling of a fluorinated naphthyridine carboxylic acid core with a substituted pyrrolidine side chain.[3][4] This document provides a detailed protocol for the synthesis of a key Gemifloxacin intermediate, starting from **Ethyl 4,6-dichloro-5-fluoronicotinate**. The protocols are designed for researchers, scientists, and professionals in drug development and medicinal chemistry.

The overall synthetic strategy is divided into three main parts:

- Synthesis of the Naphthyridine Core: Preparation of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
- Synthesis of the Pyrrolidine Side Chain: Preparation of 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride.
- Coupling Reaction: Condensation of the naphthyridine core with the pyrrolidine side chain.

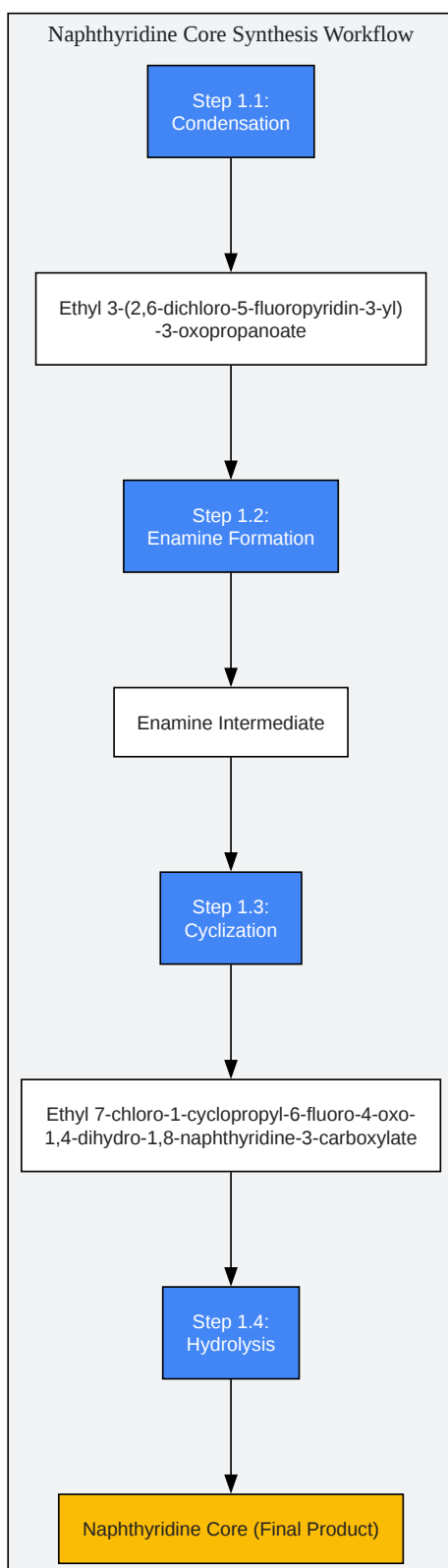


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**Figure 1:** Overall synthetic pathway to the Gemifloxacin intermediate.

## Part 1: Synthesis of the Naphthyridine Core

The key naphthyridine core of Gemifloxacin, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is synthesized from a substituted pyridine precursor. This multi-step process involves condensation, cyclization, and hydrolysis.<sup>[5][6]</sup>



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**Figure 2:** Workflow for the synthesis of the Naphthyridine Core.

## Experimental Protocol: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

This protocol is adapted from procedures for similar pyridine precursors.<sup>[5][6]</sup>

### Step 1.1: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

- To a solution of magnesium ethoxide (1.2 eq) in diethyl ether, add diethyl malonate (1.1 eq) at room temperature.
- Stir the mixture for 2 hours and then concentrate under reduced pressure.
- Dissolve the residue in diethyl ether and add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (derived from the starting ethyl nicotinate) in diethyl ether at 0°C.
- Stir the mixture at room temperature for 1 hour.
- Quench the reaction with 10% aqueous citric acid. Extract the aqueous layer with benzene.
- Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the crude malonic ester.
- Heat the crude product with p-toluenesulfonic acid in water at 100-120°C for 3 hours to effect decarboxylation.
- Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the residue by chromatography to obtain the target propanoate.

### Step 1.2 & 1.3: Enamine Formation and Cyclization

- React the propanoate from Step 1.1 with triethyl orthoformate in acetic anhydride and heat to reflux.
- After cooling, add an appropriate solvent (e.g., ethanol) and cyclopropylamine. Stir at room temperature.

- Remove the solvent under reduced pressure.
- Dissolve the resulting enamine in anhydrous DMF, add potassium carbonate, and heat at 90°C to induce cyclization.<sup>[6]</sup>
- After completion, pour the mixture into ice water and extract with an organic solvent.
- Purify the crude product by silica gel chromatography to yield Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

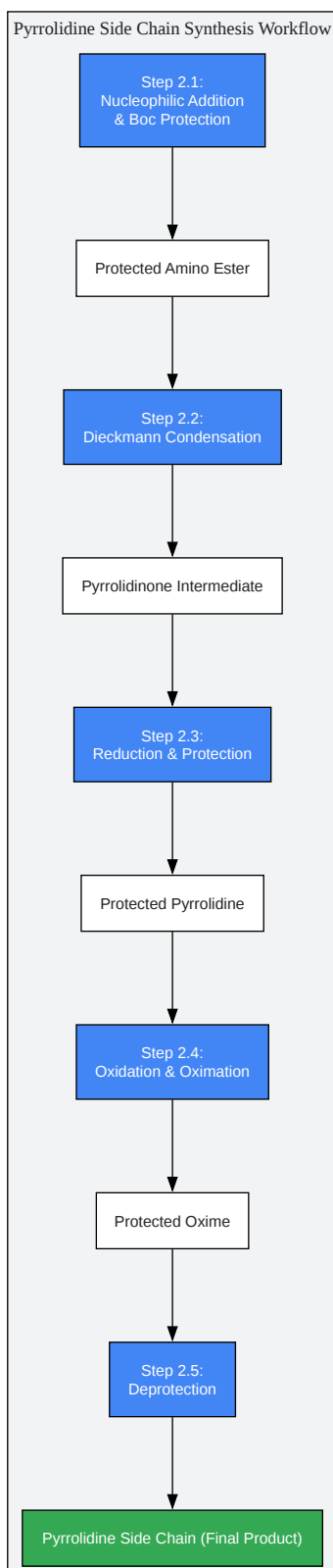
#### Step 1.4: Hydrolysis

- Dissolve the ester from the previous step (1 eq) in a mixture of tetrahydrofuran (THF), acetic acid, and concentrated HCl.<sup>[6][7]</sup>
- Heat the reaction mixture to reflux for 2-4 hours.<sup>[6][7]</sup>
- Cool the mixture to room temperature, allowing the product to precipitate.
- Filter the solid, wash with water and hexane, and dry under vacuum to obtain the final product.

Step	Product	Typical Yield	Reference
1.1	Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate	~54%	<sup>[6]</sup>
1.3	Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate	83%	<sup>[6]</sup>
1.4	7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid	78-100%	<sup>[6][7]</sup>

## Part 2: Synthesis of the Pyrrolidine Side Chain

The required side chain, 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride, is prepared from simple starting materials through a multi-step synthesis involving nucleophilic addition, protection, condensation, and oximation.[8]



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**Figure 3:** Workflow for the synthesis of the Pyrrolidine Side Chain.



## Experimental Protocol: Synthesis of 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride

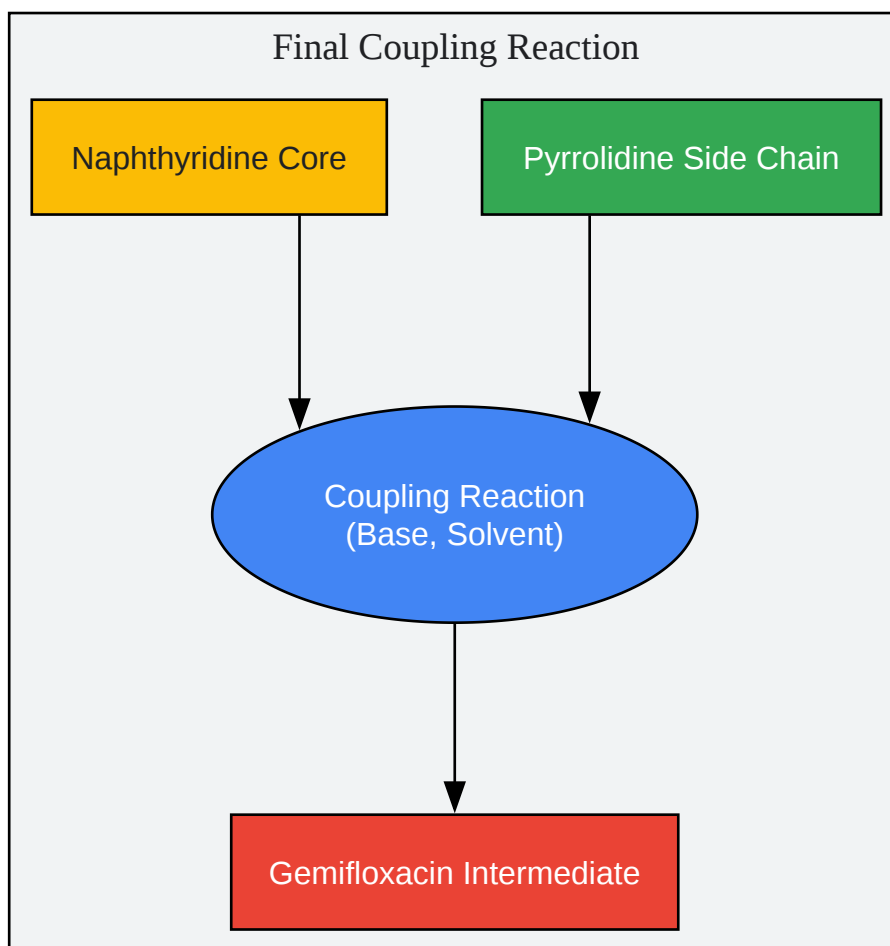
This protocol is based on the process described in patent CN105585518A.[8]

- Step 2.1: In a reaction vessel, add ethyl glycinate hydrochloride. Drip in acrylonitrile and heat the mixture at 55-60°C for 8 hours.
- Cool to room temperature and add di-tert-butyl dicarbonate (Boc<sub>2</sub>O). Stir for 1.5 hours.
- Extract with ethyl acetate, dry, and filter to obtain the protected amino ester intermediate.
- Step 2.2: Dissolve the intermediate in an organic solvent. Add this solution dropwise to an ethanol solution of sodium ethoxide under reflux conditions. Reflux for an additional hour to induce Dieckmann condensation.
- Extract with ethyl acetate, dry, and filter to obtain the pyrrolidinone product.
- Step 2.3: Place the pyrrolidinone, 10% Pd/C, and Boc<sub>2</sub>O in an autoclave with methanol. Pressurize with hydrogen to 4 MPa and heat to 50°C for 18 hours.
- Filter the palladium catalyst and concentrate the filtrate. Purify by recrystallization.
- Step 2.4: Dissolve the product from the previous step in acetone and cool in an ice bath. Add freshly prepared Jones reagent dropwise.
- Stir for 30 minutes, then quench with methanol. After workup, the resulting crude ketone is dissolved in methanol.
- Add methoxamine hydrochloride and sodium acetate, and stir for 5 hours at room temperature. Evaporate the solvent to get the protected oxime.
- Step 2.5: Dissolve the protected oxime in ethyl acetate. Bubble dry hydrogen chloride gas through the solution for 20 minutes.
- Filter the resulting precipitate to obtain the final white solid product.

Step	Product	Typical Yield	Reference
2.2	Pyrrolidinone Intermediate	68%	[8]
2.3	Protected Pyrrolidine	80.6%	[8]
2.4	Protected Oxime (2 steps)	78.3%	[8]
2.5	4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride	94.7%	[8]

## Part 3: Coupling of Naphthyridine Core and Pyrrolidine Side Chain

The final step in forming the core structure of Gemifloxacin is the nucleophilic aromatic substitution reaction between the naphthyridine core and the pyrrolidine side chain.[6][9]



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**Figure 4:** Diagram of the final coupling step.

## Experimental Protocol: Coupling Reaction

- Suspend 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1 eq) and 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride (1.1 eq) in a suitable solvent such as acetonitrile or methanol.[6][9]
- Add a base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture (approx. 3-4 eq).[6][9]
- Heat the reaction mixture to reflux and maintain until the starting material is consumed, as monitored by TLC or HPLC.[9]

- Cool the reaction mixture and concentrate under reduced pressure.
- The residue can be purified by recrystallization or column chromatography to yield the final Gemifloxacin intermediate.

Step	Product	Typical Yield	Purity (HPLC)	Reference
3.0	Gemifloxacin Intermediate	85-88%	>94%	[6][9]

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